Dipotassium 4,4'-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(toluene-3-sulphonate)
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Overview
Description
Dipotassium 4,4’-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis(toluene-3-sulfonate) is a complex organic compound with the molecular formula C28H20K2N2O8S2 and a molecular weight of 654.80 g/mol. This compound is known for its unique structure, which includes an anthracene core linked to two sulfonated toluene groups through imino linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipotassium 4,4’-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis(toluene-3-sulfonate) typically involves the following steps:
Formation of the Anthracene Core: The anthracene core is synthesized through a Friedel-Crafts acylation reaction, where anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of Imino Linkages: The anthracene core is then reacted with an amine to introduce the imino linkages. This step often requires a dehydrating agent to facilitate the formation of the imine bonds.
Sulfonation of Toluene Groups: The final step involves the sulfonation of toluene groups, which is achieved by reacting toluene with sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of high-purity reagents and advanced purification techniques ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the imino groups to amine groups, altering the compound’s properties.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Dipotassium 4,4’-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis(toluene-3-sulfonate) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research, due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It can interact with DNA and proteins, leading to changes in their structure and function.
Pathways Involved: The compound can induce oxidative stress, leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Dipotassium 4,4’-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis(benzene-1-sulfonate): Similar structure but with benzene instead of toluene groups.
Dipotassium 4,4’-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis(naphthalene-2-sulfonate): Similar structure but with naphthalene instead of toluene groups.
Uniqueness
Dipotassium 4,4’-[(9,10-dihydro-9,10-dioxo-1,4-anthrylene)diimino]bis(toluene-3-sulfonate) is unique due to its specific combination of anthracene and sulfonated toluene groups, which confer distinct chemical and physical properties, making it suitable for a wide range of applications.
Properties
CAS No. |
83044-88-6 |
---|---|
Molecular Formula |
C28H20K2N2O8S2 |
Molecular Weight |
654.8 g/mol |
IUPAC Name |
dipotassium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C28H22N2O8S2.2K/c1-15-7-9-19(23(13-15)39(33,34)35)29-21-11-12-22(30-20-10-8-16(2)14-24(20)40(36,37)38)26-25(21)27(31)17-5-3-4-6-18(17)28(26)32;;/h3-14,29-30H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |
InChI Key |
TXCQCTVLCCTERK-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
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